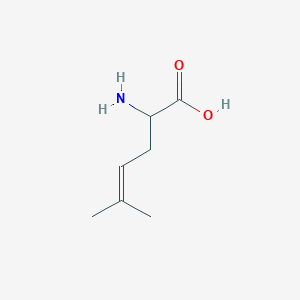
2-Amino-5-methylhex-4-enoic acid
Übersicht
Beschreibung
2-Amino-5-methylhex-4-enoic acid is a compound that has been isolated from the seed of Aesculus californica. It is a major component of the free amino acid pool in these seeds and is accompanied by smaller quantities of related compounds, such as its γ-glutamyl peptide, the corresponding saturated amino acid (homoisoleucine), and its 6-hydroxy derivative . This amino acid is of interest due to its structural similarity to phenylalanine and its potential role as an analogue, which may influence the activity of phenylalanyl-sRNA synthetase enzymes in plants .
Synthesis Analysis
The synthesis of related compounds has been explored in various studies. For instance, L-2-Amino-4-methoxy-cis-but-3-enoic acid, a structural analogue, was synthesized and found to be a potent inhibitor of ATP: L-methionine adenosyltransferase isozymes . Another study reported the synthesis of N-protected 14C-labelled (2E)-5-amino-5-methylhex-2-enoic acid analogues, which provides a method for preparing labelled compounds for further study . Additionally, the stereoselective synthesis of 2,4-diamino acids, which are structurally related, has been achieved through asymmetric hydrogenation .
Molecular Structure Analysis
The molecular structure of compounds similar to 2-amino-5-methylhex-4-enoic acid has been investigated using various techniques. For example, the structural investigation of (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid was performed using X-ray crystallography, spectroscopy, and DFT calculations . These studies provide insights into the molecular interactions and stability of such compounds, which can be relevant for understanding the structure of 2-amino-5-methylhex-4-enoic acid.
Chemical Reactions Analysis
The biosynthesis of 2-amino-4-methylhex-4-enoic acid in Aesculus californica has been studied, with isoleucine identified as the most effective precursor . This suggests that the compound may be formed through modifications of standard amino acids. Additionally, the preparation of tritiated E- and Z-4-aminobut-2-enoic acids, which are analogues of the inhibitory neurotransmitter GABA, indicates that such compounds can be synthesized and separated using specific techniques .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-amino-5-methylhex-4-enoic acid and its analogues are crucial for understanding their biological functions. The inhibitory potency of L-2-amino-4-methoxy-cis-but-3-enoic acid, for example, suggests that the compound's structure plays a significant role in its interaction with enzymes . The crystal structure analysis and spectroscopic methods used to characterize related compounds provide a foundation for predicting the properties of 2-amino-5-methylhex-4-enoic acid .
Wissenschaftliche Forschungsanwendungen
Synthesis and Labeling Techniques
- 14C-Labeling : Jessen, Selvig, and Valsborg (2001) developed a novel method to synthesize N-protected (2E)-5-amino-5-methylhex-2-enoic acids, including 14C-labeled variants, offering new avenues for labeling in biochemical studies (Jessen, Selvig, & Valsborg, 2001).
Pharmaceutical and Biological Applications
- Synthesis of Pregabalin : Burk et al. (2003) developed an enantioselective synthesis for Pregabalin, a drug used for neuropathic pain, where a key intermediate is a variant of 2-amino-5-methylhex-4-enoic acid (Burk et al., 2003).
- Antibacterial Activity : Banday, Mattoo, and Rauf (2010) synthesized biologically active compounds related to 2-amino-5-methylhex-4-enoic acid, showing good antibacterial activity, particularly against E. coli (Banday, Mattoo, & Rauf, 2010).
Chemical and Physical Properties
- Luminescent Molecular Crystals : Zhestkij et al. (2021) synthesized a compound related to 2-amino-5-methylhex-4-enoic acid, used to create stable luminescent molecular crystals, showcasing potential in material science (Zhestkij et al., 2021).
Nutritional and Metabolic Studies
- Study of Methylglyoxal : Nemet, Varga-Defterdarović, and Turk (2006) investigated methylglyoxal, which forms derivatives like 2-amino-5-methylhex-4-enoic acid, highlighting its role in food and living organisms, and its implications in diabetes and neurodegenerative diseases (Nemet, Varga-Defterdarović, & Turk, 2006).
Miscellaneous Applications
- Wound Healing Drug Analogs : Kryshtal et al. (2012) developed novel synthetic approaches for analogs of methaprogerol, where 2-(3-Dimethylaminopropyl)-5-methylhex-4-enoic acid played a role, enhancing the treatment of various diseases and organ injuries (Kryshtal et al., 2012).
Eigenschaften
IUPAC Name |
2-amino-5-methylhex-4-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5(2)3-4-6(8)7(9)10/h3,6H,4,8H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRARHOAIGIRUNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C(=O)O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20558114 | |
| Record name | 2-Amino-5-methylhex-4-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-methylhex-4-enoic acid | |
CAS RN |
19914-06-8 | |
| Record name | 2-Amino-5-methylhex-4-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




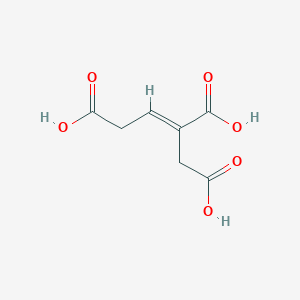


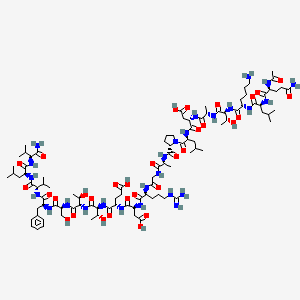
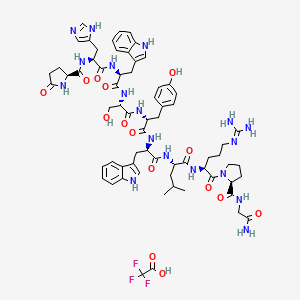
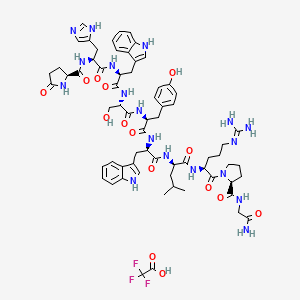
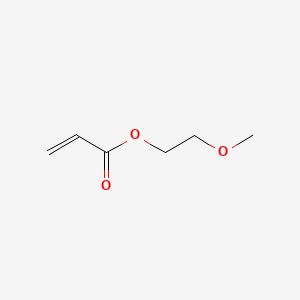



![2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-Amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B3028783.png)

